Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate

Medicinal chemistry Physicochemical profiling Prodrug design

Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate (CAS 391876-95-2) is a 5-unsubstituted carbamoyl-benzamide scaffold predicted to exhibit a distinct adenosine receptor selectivity profile relative to the 5-benzoyl series (e.g., ChEMBL603129, Ki A₁=73 nM). It features a methyl ester moiety that is a substrate for intracellular carboxylesterases, enabling intracellular trapping via conversion to the corresponding carboxylic acid. This compound also falls within the validated carbonic anhydrase inhibitory chemotype (Biçer 2024). For matched molecular pair studies comparing the carbamoyl linker contribution, pair with the direct-linked analog methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate (CAS 320420-94-8). Research use only.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 391876-95-2
Cat. No. B2930076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate
CAS391876-95-2
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C18H14N2O3S/c1-23-17(22)14-9-7-13(8-10-14)16(21)20-18-19-15(11-24-18)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21)
InChIKeyWHARJVIBTBBMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate (CAS 391876-95-2): Core Identification and Procurement Context


Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate (CAS 391876-95-2, PubChem CID 5066509) is a synthetic small molecule belonging to the 2-aminothiazole carbamoyl benzoate ester class, with the molecular formula C₁₈H₁₄N₂O₃S and a molecular weight of 338.4 g/mol [1]. The compound features a 4-phenyl-1,3-thiazol-2-yl core linked via a carbamoyl bridge to a methyl benzoate moiety at the para position. This specific substitution pattern places it within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide chemical space that has been systematically investigated for adenosine receptor modulation and carbonic anhydrase inhibition [2][3]. It is supplied as a research-grade chemical (typical purity ≥95%) intended exclusively for non-human, non-therapeutic laboratory use .

Why Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate (CAS 391876-95-2) Cannot Be Interchanged with Closest Structural Analogs


Within the 4-phenylthiazole chemotype, small structural variations produce non-linear changes in target engagement and physicochemical profile. The para-carbamoyl benzoate methyl ester architecture of CAS 391876-95-2 differs critically from the ortho-carbamoyl benzoic acid analog (CAS 71591-64-5) in both the position of the carbamoyl attachment and the ester vs. free acid terminus, which alters hydrogen-bonding capacity, ionizability at physiological pH, and passive membrane permeability [1]. It also differs from the direct thiazole-benzoate analog (CAS 320420-94-8), which lacks the carbamoyl linker and thus eliminates an amide hydrogen-bond donor essential for adenosine receptor binding as established by Inamdar et al. (2013) [2]. The 5-benzoyl-substituted analogs (e.g., ChEMBL603129, ethyl 5-benzoyl-4-phenylthiazol-2-ylcarbamate) show nanomolar adenosine A₁ receptor affinity (Ki = 73 nM), but the target compound's 5-unsubstituted thiazole ring is expected to shift subtype selectivity and reduce A₁ affinity based on the SAR trends documented in the Scheiff (2010) series [3]. Generic substitution among these closely related analogs without direct comparative data therefore carries a high risk of functional divergence.

Quantitative Differentiation Evidence for Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate (CAS 391876-95-2) vs. Closest Analogs


Para-Carbamoyl Methyl Ester Architecture vs. Ortho-Carbamoyl Free Acid: Ionization and Hydrogen-Bonding Divergence at Physiological pH

The target compound positions the carbamoyl linker at the para position of the methyl benzoate, whereas the closest commercially available analog, 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid (CAS 71591-64-5), places it at the ortho position with a free carboxylic acid terminus. The target compound has zero formal ionizable acidic protons at physiological pH (methyl ester), while the ortho-acid analog is predicted to be predominantly ionized at pH 7.4. PubChem-computed XLogP3 for the target is 3.6, consistent with moderate lipophilicity suitable for passive membrane permeation; the ortho-acid analog is expected to have substantially lower logD at pH 7.4 due to carboxylate formation [1]. This difference in ionization state and hydrogen-bonding capacity has been shown in related benzamide-thiazole series to affect both adenosine receptor binding affinity and carbonic anhydrase inhibition potency by more than 10-fold [2].

Medicinal chemistry Physicochemical profiling Prodrug design

Carbamoyl Linker Necessity for Adenosine Receptor Engagement: Evidence from [5-Substituted-4-phenyl-1,3-thiazol-2-yl] Benzamide SAR

The Inamdar et al. (2013) study established that the benzamide (or furamide) linkage at the 2-position of 4-phenylthiazole is essential for adenosine receptor binding across all four subtypes (A₁, A₂A, A₂B, A₃). Compounds in this series with a carbamoyl-type benzamide linker showed Ki values in the low nanomolar range, with compound 5d achieving sub-100 nM affinity at all four adenosine receptor subtypes [1]. In contrast, the direct thiazole-benzoate analog (CAS 320420-94-8), which lacks the carbamoyl linker and therefore the critical amide NH hydrogen-bond donor, is not reported in any adenosine receptor study, consistent with the SAR requirement for a hydrogen-bond-capable linker at the 2-position [2]. The target compound retains the carbamoyl linkage and therefore maintains compatibility with the pharmacophoric requirements for adenosine receptor antagonism, while the direct-linked analog (CAS 320420-94-8) does not.

Adenosine receptor pharmacology GPCR antagonist design Structure-activity relationship

5-Unsubstituted Thiazole Differentiation from 5-Benzoyl Analogs: Predicted Shift in Adenosine A₁ Receptor Affinity Profile

The direct 5-benzoyl-substituted analog ethyl 5-benzoyl-4-phenylthiazol-2-ylcarbamate (ChEMBL603129) has experimentally determined Ki values of 73 nM at adenosine A₁, 206 nM at A₃, and 391 nM at A₂B receptors, as measured by radioligand displacement assays [1]. The target compound (CAS 391876-95-2) is 5-unsubstituted (proton at the 5-position of the thiazole ring). According to the SAR established by Scheiff et al. (2010), the 5-benzoyl group is a critical determinant of A₁ receptor affinity; removal or modification of this substituent is expected to reduce A₁ potency while potentially altering A₂A/A₃ selectivity ratios [2]. The Inamdar (2013) study further demonstrated that 5-substitution patterns dramatically shift selectivity across adenosine receptor subtypes, with different 5-substituents producing A₂A-selective (compounds 5a, 5g), A₃-selective, or pan-adenosine (compound 5d) profiles [3]. The target compound's 5-unsubstituted status thus predicts a distinct adenosine receptor selectivity fingerprint compared to the 5-benzoyl series.

Adenosine A1 receptor antagonist Selectivity profiling Thiazole SAR

Carbonic Anhydrase Inhibition Potential: Class-Level Data for N-Substituted 4-Phenyl-2-Aminothiazole Derivatives

Biçer et al. (2024) reported the synthesis and hCA I/II/AChE inhibition profiling of a series of N-substituted 4-phenyl-2-aminothiazole derivatives containing amide, sulfonamide, and phenyl amino protecting groups. The best-performing compounds in this series showed Ki values of 46.85–587.53 nM against hCA I and 35.01–578.06 nM against hCA II, with amide-protected derivatives generally demonstrating the strongest inhibition [1]. The target compound (CAS 391876-95-2) bears a structurally analogous N-amide substituent (the carbamoyl benzoate) at the thiazole 2-position, placing it within the active chemotype space. In contrast, the 5-benzoyl carbamate series (e.g., ChEMBL603129) was optimized for adenosine receptor binding and has not been profiled for carbonic anhydrase inhibition [2].

Carbonic anhydrase inhibition hCA I/II isoenzymes Thiazole-based inhibitors

Methyl Ester as a Synthetic Handle: Differential Reactivity vs. Free Acid and Ethyl Ester Analogs for Derivatization

The target compound's methyl ester terminus provides a chemically defined leaving group that is distinct from both the free acid (CAS 71591-64-5) and the ethyl carbamate analog (ChEMBL603129). Methyl esters are susceptible to hydrolysis by ubiquitous esterases (carboxylesterases, EC 3.1.1.1), enabling intracellular conversion to the corresponding carboxylic acid, a property exploited in prodrug design [1]. The free acid analog (CAS 71591-64-5) cannot serve as a controlled-release prodrug. The ethyl carbamate analog (ChEMBL603129) features a carbamate ester (O-CO-NH) rather than a carboxylate ester (C(=O)-OCH₃), which has different hydrolytic stability and metabolic fate. Furthermore, the mechanism of OH⁻-catalyzed hydrolysis of N-thiazolylcarbamate esters has been mechanistically characterized, showing that the thiazole ring's electron-withdrawing character accelerates hydrolytic cleavage compared to simple alkyl carbamates [2].

Synthetic chemistry Carboxylate ester hydrolysis Prodrug activation

Computed Topological Polar Surface Area (TPSA) and Drug-Likeness Assessment vs. Class Comparators

PubChem-computed topological polar surface area (TPSA) for the target compound is 96.5 Ų, which falls within the generally accepted threshold of <140 Ų for favorable oral bioavailability and blood-brain barrier penetration potential [1]. This value reflects the contribution of the methyl ester oxygen atoms, the carbamoyl amide group, and the thiazole ring nitrogen and sulfur. For comparison, the ortho-carbamoyl free acid analog (CAS 71591-64-5) has a comparable TPSA (estimated ~95–105 Ų) but with an ionizable carboxyl group that dominates its ADME behavior. The direct-linked analog (CAS 320420-94-8), lacking the carbamoyl group, has a lower predicted TPSA, which may correlate with higher membrane permeability but at the cost of losing the hydrogen-bonding functionality required for adenosine receptor engagement [2].

Drug-likeness ADME prediction Lead optimization

Evidence-Backed Application Scenarios for Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate (CAS 391876-95-2)


Adenosine Receptor Subtype Selectivity Screening Panels Requiring a 5-Unsubstituted Thiazole Scaffold

For research groups conducting adenosine receptor antagonist screening across A₁, A₂A, A₂B, and A₃ subtypes, this compound provides a 5-unsubstituted carbamoyl-benzamide scaffold that is predicted, based on the Inamdar (2013) and Scheiff (2010) SAR data, to exhibit a selectivity profile distinct from the well-characterized 5-benzoyl series [1][2]. The 5-benzoyl analog ChEMBL603129 is a validated A₁-selective antagonist (Ki A₁ = 73 nM, ~3-fold selective over A₃, ~5-fold over A₂B), whereas the 5-unsubstituted target compound is expected to display a broader or differently shifted selectivity pattern. Procurement of this compound is indicated when the screening objective is to identify adenosine receptor ligands with selectivity profiles orthogonal to the 5-benzoyl chemotype.

Carbonic Anhydrase I/II Inhibitor Discovery Using N-Amido-4-Phenylthiazole Scaffolds

The Biçer et al. (2024) study demonstrated that N-substituted 4-phenyl-2-aminothiazole derivatives bearing amide protecting groups inhibit human carbonic anhydrase I and II with Ki values in the mid-nanomolar range (best compounds: 46.85–587.53 nM for hCA I, 35.01–578.06 nM for hCA II) [1]. The target compound's N-carbamoyl benzoate structure places it directly within this validated inhibitory chemotype. In contrast, the extensively characterized 5-benzoyl adenosine receptor series (Scheiff 2010) has no documented CA inhibition. For laboratories pursuing dual adenosine receptor/CA inhibitor discovery or CA-focused screening, this compound represents an unexplored candidate within a proven inhibitory scaffold class.

Prodrug Feasibility Studies Requiring Methyl Ester-to-Acid Conversion in Cellular Contexts

The target compound's methyl ester moiety is a substrate for intracellular carboxylesterases (EC 3.1.1.1), enabling enzymatic conversion to the corresponding 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid inside cells [1]. This property makes it suitable for cellular washout or intracellular trapping experiments where the charged carboxylate metabolite accumulates in the cytoplasm. The free acid analog (CAS 71591-64-5, ortho-substituted) cannot serve this prodrug function, and the ethyl carbamate analog (ChEMBL603129) undergoes a different hydrolytic pathway that does not generate a carboxylic acid metabolite. The target compound is the appropriate choice when the experimental design requires esterase-dependent intracellular activation of a 4-phenylthiazole carbamoyl benzoate scaffold.

Structure-Activity Relationship Studies Mapping the Carbamoyl Linker Contribution to Target Binding

Comparative SAR studies pairing this compound with the direct-linked analog methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate (CAS 320420-94-8) enable systematic evaluation of the carbamoyl linker's contribution to receptor binding and enzyme inhibition [1][2]. The Inamdar (2013) study established that the benzamide (carbamoyl-type) linker at the thiazole 2-position is crucial for adenosine receptor affinity across all four subtypes [3]. Procurement of both the target compound (with carbamoyl linker) and CAS 320420-94-8 (without carbamoyl linker) provides a matched molecular pair specifically designed to quantify the energetic contribution of the amide hydrogen bond in target engagement assays.

Quote Request

Request a Quote for Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.